molecular formula C14H10Cl2O2 B6407187 2-(2,3-Dichlorophenyl)-5-methylbenzoic acid CAS No. 1261913-52-3

2-(2,3-Dichlorophenyl)-5-methylbenzoic acid

Cat. No.: B6407187
CAS No.: 1261913-52-3
M. Wt: 281.1 g/mol
InChI Key: YYFJJODTCYQESS-UHFFFAOYSA-N
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Description

2-(2,3-Dichlorophenyl)-5-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two chlorine atoms attached to the benzene ring, along with a methyl group and a carboxylic acid group

Properties

IUPAC Name

2-(2,3-dichlorophenyl)-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c1-8-5-6-9(11(7-8)14(17)18)10-3-2-4-12(15)13(10)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFJJODTCYQESS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C(=CC=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10691180
Record name 2',3'-Dichloro-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261913-52-3
Record name 2',3'-Dichloro-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dichlorophenyl)-5-methylbenzoic acid typically involves the chlorination of a suitable precursor, followed by the introduction of the carboxylic acid group. One common method involves the reaction of 2,3-dichlorotoluene with a suitable oxidizing agent to introduce the carboxylic acid group. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and catalysts like aluminum chloride or iron(III) chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes followed by oxidation. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or distillation are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dichlorophenyl)-5-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acid derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted benzoic acids with different functional groups.

Scientific Research Applications

2-(2,3-Dichlorophenyl)-5-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,3-Dichlorophenyl)-5-methylbenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichlorophenylboronic acid: Similar in structure but contains a boronic acid group instead of a carboxylic acid group.

    2,3-Dichlorophenylpiperazine: Contains a piperazine ring, used in the synthesis of pharmaceuticals.

    Cariprazine: An atypical antipsychotic with a similar dichlorophenyl structure.

Uniqueness

2-(2,3-Dichlorophenyl)-5-methylbenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of chlorine atoms, a methyl group, and a carboxylic acid group makes it a versatile compound for various applications.

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